1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene
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Overview
Description
1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene is a complex organic compound that belongs to the class of benzenesulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 4-fluorosulfonyloxybenzene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in the treatment of certain types of cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog with similar enzyme inhibitory properties.
4-Fluorobenzenesulfonamide: Shares the fluorosulfonyloxy group but lacks the methylamino substitution.
N-(4-Fluorophenyl)benzenesulfonamide: Another related compound with potential biological activity.
Uniqueness: 1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzenesulfonyl and fluorosulfonyloxy groups enhances its potential as a versatile reagent in organic synthesis and as a potent bioactive compound in medicinal chemistry.
Properties
IUPAC Name |
1-[benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO5S2/c1-15(21(16,17)13-5-3-2-4-6-13)11-7-9-12(10-8-11)20-22(14,18)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBZUVHAAKUDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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